![molecular formula C8H5BrF3N3 B2357082 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1895358-02-7](/img/structure/B2357082.png)

8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

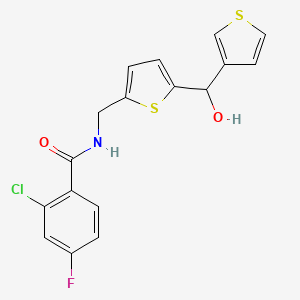

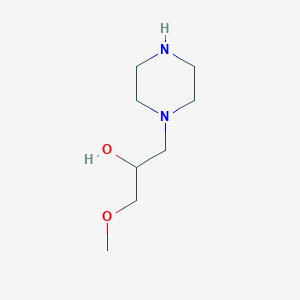

“8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine” is a chemical compound with the molecular formula C7H3BrF3N3 . It belongs to the class of compounds known as triazolopyridines, which are aromatic heterocyclic compounds .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a triazolopyridine core with bromo, methyl, and trifluoromethyl substituents . The exact structure is not available in the searched resources.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the searched resources. The molecular weight is reported to be 198.02 .科学的研究の応用

Herbicidal Activity

Compounds similar to 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine have demonstrated significant herbicidal activity. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown effectiveness in controlling a broad spectrum of vegetation at low application rates (Moran, 2003).

Antifungal Activity

A series of novel substituted 8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridines synthesized under microwave irradiation displayed weak antifungal activity (Yang et al., 2015).

Pyridylcarbene Formation

Bromo-3-methyl-(1,2,3)triazolo(1,5-a)pyridine, closely related to the compound , can decompose under certain conditions to form pyridylcarbene intermediates, leading to various chemical transformations (Abarca et al., 2006).

Metal-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines

A method for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via metal-free oxidative N-N bond formation has been developed, showcasing a novel strategy for constructing this class of compounds (Zheng et al., 2014).

Efficient Synthesis and X-ray Structure Analysis

Studies have focused on the efficient synthesis of triazolopyridines, a family of compounds with pharmaceutical applications, including a variant with a bromo- and a pyridin-4-yl group (El-Kurdi et al., 2021).

Ring Rearrangement and Diversification

Research into 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, closely related to the specified compound, has revealed their susceptibility to ring isomerization, leading to a range of chemical diversification (Tang et al., 2014).

特性

IUPAC Name |

8-bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3N3/c1-4-13-7-6(9)2-5(8(10,11)12)3-15(7)14-4/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFAWBTYTJGRAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C=C(C=C(C2=N1)Br)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-oxa-1-azaspiro[4.5]decane-3-carboxylate;hydrochloride](/img/structure/B2357003.png)

![4-[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2357008.png)

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2357013.png)

![6-(2-Ethoxyphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2357016.png)

![(5-Bromofuran-2-yl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2357017.png)

![2-(4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2357020.png)